molecular formula C20H20N6O B10930698 1-ethyl-3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930698
M. Wt: 360.4 g/mol
InChI Key: UDROHLWEXYUSRZ-UHFFFAOYSA-N
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Description

1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a phenyl group substituted with a pyrazole moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled through a cyclization reaction, often facilitated by a catalyst such as palladium or copper.

    Substitution Reactions: The phenyl group substituted with a pyrazole moiety is introduced through a substitution reaction, typically using a halogenated phenyl derivative and a pyrazole compound.

    Final Coupling and Amide Formation: The final step involves the coupling of the ethyl and methyl groups, followed by the formation of the carboxamide group through an amide bond formation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated phenyl derivatives, pyrazole compounds, and various nucleophiles or electrophiles are used under conditions such as reflux or microwave-assisted reactions.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced pyrazole or pyridine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory enzymes.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzyme Active Sites: The pyrazole and pyridine rings can interact with the active sites of enzymes, leading to inhibition of enzyme activity.

    Modulate Signaling Pathways: The compound can modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis.

    Induce Cellular Responses: The phenyl group and pyrazole moiety can induce specific cellular responses, such as anti-inflammatory or anticancer effects, through their interaction with cellular receptors and proteins.

Comparison with Similar Compounds

1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: This compound has an imidazole ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.

    1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-TRIAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: This compound contains a triazole ring, which can also lead to variations in its chemical reactivity and biological effects.

The uniqueness of 1-ETHYL-3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1-ethyl-3,6-dimethyl-N-(4-pyrazol-1-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-4-25-19-18(14(3)24-25)17(12-13(2)22-19)20(27)23-15-6-8-16(9-7-15)26-11-5-10-21-26/h5-12H,4H2,1-3H3,(H,23,27)

InChI Key

UDROHLWEXYUSRZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)N4C=CC=N4)C

Origin of Product

United States

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